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Compound of Interest

(R)-5-Bromomethyl-2-
Compound Name:
pyrrolidinone

cat. No.: B1282023

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the chiral molecule (R)-5-Bromomethyl-2-pyrrolidinone. This compound is a valuable

building block in medicinal chemistry and drug development, making a thorough understanding

of its structural characteristics essential. This guide presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols to aid in the replication and interpretation of these results.

Chemical Structure and Properties

(R)-5-Bromomethyl-2-pyrrolidinone is a derivative of pyroglutamic acid, featuring a five-

membered lactam ring with a bromomethyl substituent at the chiral center.

Molecular Formula: CsHsBrNO

Molecular Weight: 178.03 g/mol
Appearance: White to light brown powder
Melting Point: 76 - 80 °C

Optical Rotation: [a]?2/D = +34° (c = 0.5 in ethanol)[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1282023?utm_src=pdf-interest
https://www.benchchem.com/product/b1282023?utm_src=pdf-body
https://www.benchchem.com/product/b1282023?utm_src=pdf-body
https://www.chemimpex.com/products/41529
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for (R)-5-Bromomethyl-2-
pyrrolidinone. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule. The following data is for the (S)-enantiomer, which is
expected to have an identical spectrum to the (R)-enantiomer.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.5-3.7 m 1H H5
~3.4 dd 1H H6a
~3.3 dd 1H H6b
~2.3-25 m 2H H3
~19-21 m 2H H4

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration.

Due to the lack of a publicly available 3C NMR spectrum for (R)-5-Bromomethyl-2-
pyrrolidinone, the data for the closely related analog, (R)-(+)-5-(chloromethyl)-2-pyrrolidone, is
presented below as a representative spectrum. The chemical shifts are expected to be similar,
with the carbon attached to the halogen (C6) likely appearing at a slightly lower field (higher
ppm) for the bromo derivative.
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Chemical Shift (8) ppm Assighment
~178 C2 (C=0)
~58 C5

~45 C6 (CH2Cl)
~30 C3

~28 C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a specific IR
spectrum for (R)-5-Bromomethyl-2-pyrrolidinone is not readily available, the following table
presents the expected characteristic absorption bands based on its functional groups. Data for
the analogous (R)-(+)-5-(chloromethyl)-2-pyrrolidone is included for comparison.

Wavenumber (cm~?) Functional Group Description

~3200 N-H Amide N-H stretch (broad)
~2950-2850 C-H Aliphatic C-H stretch
~1680 C=0 Amide | band (C=0 stretch)
~1460 CH:2 CHz2 scissoring

~1290 C-N Amide Il band

~650 C-Br C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron ionization (EIl) is a common technique for this analysis. While a specific
mass spectrum for (R)-5-Bromomethyl-2-pyrrolidinone is not available, the expected key
fragments are listed below.
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miz lon Description

Molecular ion peak (presence

177/179 [M]* _
of Br isotopes)
98 [M - Br]* Loss of a bromine radical
Loss of the bromomethyl
84 [M - CHzBr]* _
radical
70 [CaHaNO]* Further fragmentation
56 [C3H4O]* Further fragmentation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.qg.,
CDClIs, DMSO-ds) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

H NMR Acquisition Parameters (Typical):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30")

Number of Scans: 16-64

Relaxation Delay (d1): 1-2 seconds

Acquisition Time (aq): 2-4 seconds
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Spectral Width (sw): 12-16 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

13C NMR Acquisition Parameters (Typical):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30’)
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
Relaxation Delay (d1): 2-5 seconds

Acquisition Time (aq): 1-2 seconds

Spectral Width (sw): 200-240 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the
mortar.

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is
obtained.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes to form a thin,
transparent or translucent pellet.

Data Acquisition:
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Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum, typically in the range of 4000-400 cm™1,

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction:
o For a solid sample, a direct insertion probe is typically used.
e A small amount of the sample is placed in a capillary tube at the end of the probe.

e The probe is inserted into the ion source of the mass spectrometer, where it is heated to
volatilize the sample.

lonization and Analysis:

The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).

This causes the molecules to ionize and fragment.

The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-5-
Bromomethyl-2-pyrrolidinone.
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Caption: Workflow for the spectroscopic analysis of (R)-5-Bromomethyl-2-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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